Cas no 412336-07-3 (Benzofuran-4-amine)

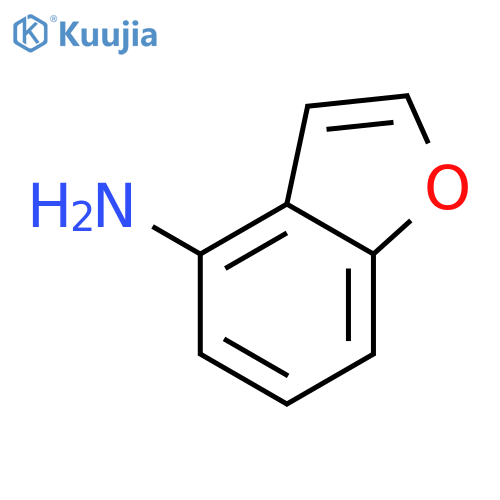

Benzofuran-4-amine structure

商品名:Benzofuran-4-amine

Benzofuran-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Benzofuranamine

- 1-BENZOFURAN-4-AMINE

- BENZOFURAN-4-AMINE

- 4-aminobenzo<b>furan

- 4-AMINOBENZOFURAN

- BENZOFURAN-4-YLAMINE

- 412336-07-3

- SCHEMBL824913

- J-519744

- DTXSID60465333

- CS-0208605

- AS-36195

- MFCD09038105

- AKOS006330399

- EN300-102702

- MB06879

- OCZGGFAZAPGFMC-UHFFFAOYSA-N

- SY012211

- Benzofuran-4-amine

-

- MDL: MFCD09038105

- インチ: InChI=1S/C8H7NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2

- InChIKey: OCZGGFAZAPGFMC-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C2C=COC2=C1)N

計算された属性

- せいみつぶんしりょう: 133.05300

- どういたいしつりょう: 133.052763847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

- 密度みつど: 1.225

- ふってん: 259.8 °C at 760 mmHg

- フラッシュポイント: 110.9 °C

- PSA: 39.16000

- LogP: 2.59620

Benzofuran-4-amine セキュリティ情報

Benzofuran-4-amine 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzofuran-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM519852-250mg |

Benzofuran-4-amine |

412336-07-3 | 98% | 250mg |

$230 | 2023-02-17 | |

| Enamine | EN300-102702-0.5g |

1-benzofuran-4-amine |

412336-07-3 | 95% | 0.5g |

$567.0 | 2023-10-28 | |

| eNovation Chemicals LLC | D120409-1g |

1-BENZOFURAN-4-AMINE |

412336-07-3 | 98% | 1g |

$980 | 2024-08-03 | |

| abcr | AB447134-250 mg |

Benzofuran-4-amine, 95%; . |

412336-07-3 | 95% | 250MG |

€423.00 | 2023-07-18 | |

| Enamine | EN300-102702-0.25g |

1-benzofuran-4-amine |

412336-07-3 | 95% | 0.25g |

$543.0 | 2023-10-28 | |

| eNovation Chemicals LLC | Y1107788-1g |

4-Aminobenzofuran |

412336-07-3 | 95% | 1g |

$680 | 2024-05-23 | |

| abcr | AB447134-250mg |

Benzofuran-4-amine, 95%; . |

412336-07-3 | 95% | 250mg |

€693.20 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279275-1g |

1-Benzofuran-4-amine |

412336-07-3 | 98% | 1g |

¥8345.00 | 2024-05-14 | |

| eNovation Chemicals LLC | Y1107788-1g |

4-Aminobenzofuran |

412336-07-3 | 95% | 1g |

$680 | 2025-02-27 | |

| eNovation Chemicals LLC | D120409-5g |

1-BENZOFURAN-4-AMINE |

412336-07-3 | 98% | 5g |

$2850 | 2025-02-20 |

Benzofuran-4-amine 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

412336-07-3 (Benzofuran-4-amine) 関連製品

- 58546-89-7(5-Benzofuranamine)

- 4106-66-5(Dibenzob,dfuran-3-amine)

- 3693-22-9(2-Aminodibenzofuran)

- 50548-40-8(1-Dibenzofuranamine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:412336-07-3)Benzofuran-4-amine

清らかである:99%

はかる:1g

価格 ($):495.0